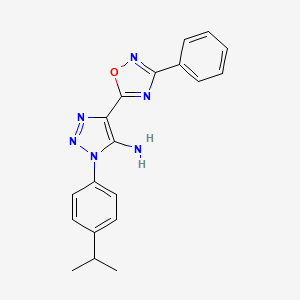
1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds related to 1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated the potential of these compounds in possessing good to moderate activities against various test microorganisms, indicating their relevance in the field of antimicrobial research (Bektaş et al., 2007).
Cholinesterase Inhibition and Docking Study
Studies on similar 1,2,4-oxadiazoles have shown their potential as acetyl- and butyrylcholinesterase inhibitors, which are important in treating conditions like dementias and myasthenia gravis. These compounds demonstrate moderate inhibition, suggesting their application in neurological and degenerative disease research (Pflégr et al., 2022).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, closely related to the chemical of interest, has been explored, particularly in the presence of nitrogen nucleophiles. This research contributes to understanding molecular rearrangements under photolytic conditions, which is significant in photochemistry and the development of photo-responsive materials (Buscemi et al., 1996).
Kinetics of Rearrangements in Ionic Liquids
Investigations have also been conducted on the rearrangement kinetics of similar compounds in ionic liquids. This research provides insights into the reactivity of these compounds in unique solvent environments, contributing to the field of green chemistry and solvent effects on chemical reactions (D’Anna et al., 2005).
Synthesis Techniques and Biological Assays
There's research on the synthesis techniques of 1,3,4-oxadiazole derivatives and their biological assay, particularly in antimicrobial activities. This research enhances the understanding of synthesis routes and the biological relevance of these compounds (Idrees et al., 2019).
Anticancer Evaluation
1,2,4-oxadiazoles have also been evaluated for their anticancer activity. Research has shown that these compounds exhibit good to moderate activity against various human cancer cell lines, indicating their potential application in cancer research and therapy (Yakantham et al., 2019).
Propriétés
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12(2)13-8-10-15(11-9-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-6-4-3-5-7-14/h3-12H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEUSGWZXVTRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2653134.png)
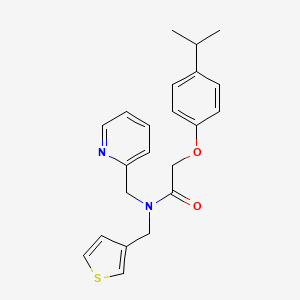
![2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2653139.png)
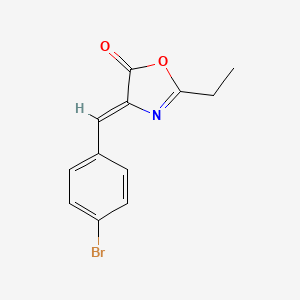
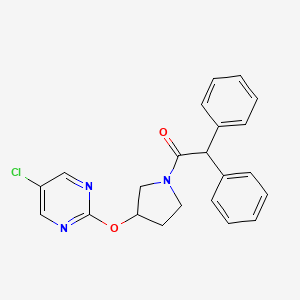
![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)

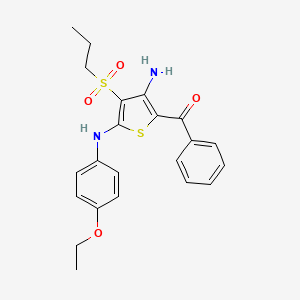
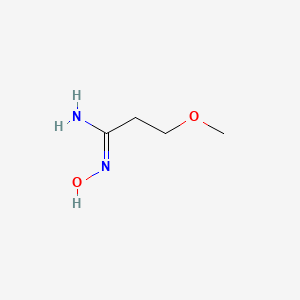
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)
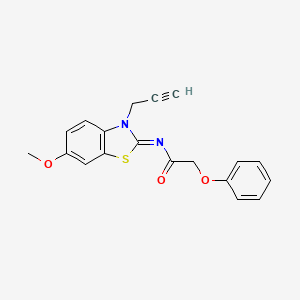
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)